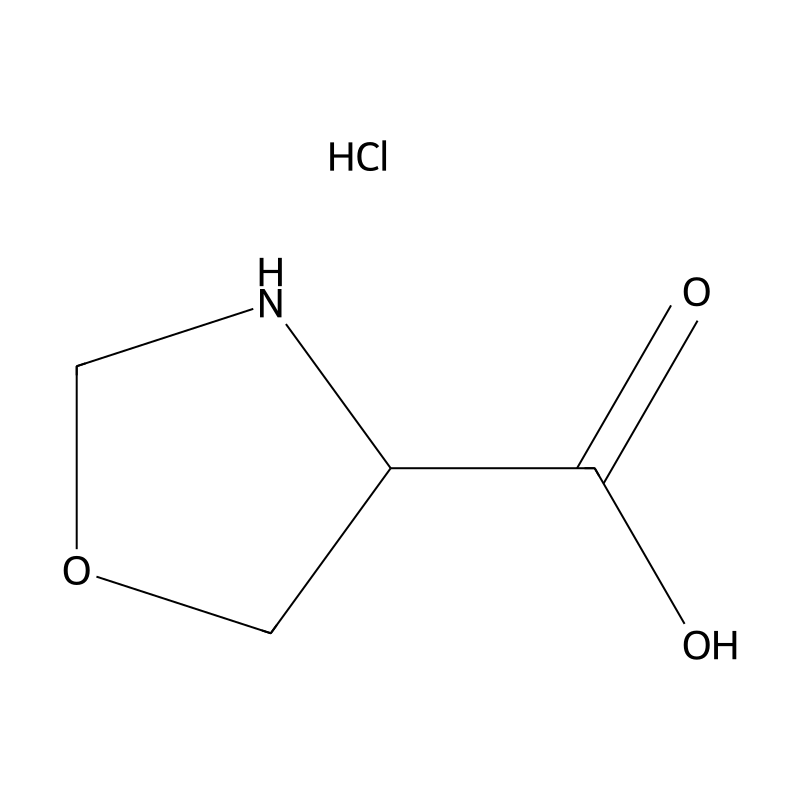Oxazolidine-4-carboxylic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Oxazolidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 153.56 g/mol. It is categorized under the oxazolidine class of compounds, which are characterized by a five-membered ring containing one nitrogen atom. This compound is primarily recognized for its structural features that include a carboxylic acid functional group and a hydrochloride salt form, which enhances its solubility in aqueous solutions. Oxazolidine-4-carboxylic acid hydrochloride has various synonyms including 4-Oxazolidinecarboxylic acid hydrochloride and (S)-oxazolidine-4-carboxylic acid hydrochloride, reflecting its stereochemistry and functional groups .
- Esterification: The carboxylic acid group can react with alcohols to form esters, which may be useful in synthesizing derivatives for pharmaceutical applications.
- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a less complex nitrogen-containing compound.
- Nucleophilic Substitution: The nitrogen atom in the oxazolidine ring can act as a nucleophile, allowing for substitution reactions with electrophiles.
These reactions are significant for modifying the compound to enhance its biological activity or to synthesize related compounds .
The biological activity of oxazolidine-4-carboxylic acid hydrochloride has been studied in various contexts, particularly its potential as an antimicrobial agent. Compounds in the oxazolidine class are known for their activity against Gram-positive bacteria, making them relevant in antibiotic research. Additionally, this compound may exhibit properties that influence metabolic pathways due to its structural similarities to amino acids and other biologically active molecules .
Several methods can be employed to synthesize oxazolidine-4-carboxylic acid hydrochloride:
- Cyclization Reactions: Starting from appropriate precursors such as amino acids or their derivatives, cyclization can be induced under acidic or basic conditions to form the oxazolidine ring.
- Carboxylation: Introducing a carboxylic acid group through carbon dioxide insertion into a nitrogen-containing precursor can yield the desired product.
- Hydrochlorination: The addition of hydrochloric acid during synthesis can convert the base form into the hydrochloride salt, enhancing solubility and stability.
These synthetic routes are essential for producing the compound in sufficient purity for research and pharmaceutical applications .
Oxazolidine-4-carboxylic acid hydrochloride has several applications:
- Pharmaceutical Development: As a building block in the synthesis of antimicrobial agents and other pharmaceuticals.
- Research: Used in biochemical studies to explore metabolic pathways and interactions with biological systems.
- Chemical Synthesis: Serves as an intermediate in organic synthesis for creating more complex molecules.
Its unique structure allows it to be versatile in various chemical and biological applications .
Interaction studies involving oxazolidine-4-carboxylic acid hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may interact with specific bacterial ribosomes, inhibiting protein synthesis similar to other known antibiotics like linezolid. Further research is necessary to elucidate its mechanism of action and potential side effects when used therapeutically .
Several compounds share structural similarities with oxazolidine-4-carboxylic acid hydrochloride, which may influence their biological activities:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| Morpholine-3-carboxylic acid hydrochloride | 66937-99-3 | 0.77 |
| (S)-Morpholine-3-carboxylic acid hydrochloride | 1187929-04-9 | 0.77 |
| (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6 | 0.77 |
| (R)-3-Morpholinecarboxylic Acid | 106825-81-4 | 0.74 |
| (R)-Methyl 2-oxooxazolidine-4-carboxylate | 144542-43-8 | 0.83 |
These compounds exhibit varying degrees of similarity based on their structural features, but oxazolidine-4-carboxylic acid hydrochloride is unique due to its specific oxazolidine ring structure combined with a carboxylate functionality, which may confer distinct biological properties .








